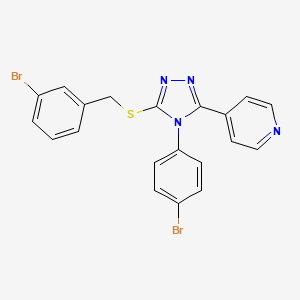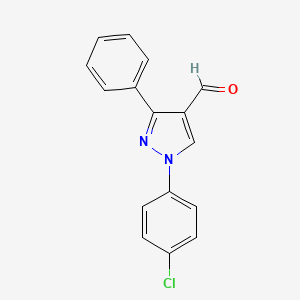
N'-(3-Ethoxy-4-hydroxybenzylidene)tetradecanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SALOR-INT L388084-1EA, also known by its IUPAC name N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]tetradecanamide, is a compound with the molecular formula C23H38N2O3 and a molecular weight of 390.56 g/mol. This compound is primarily used in research and experimental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L388084-1EA involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with tetradecanohydrazide under specific reaction conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation reaction.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
SALOR-INT L388084-1EA can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
SALOR-INT L388084-1EA has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of SALOR-INT L388084-1EA involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and imine groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. Detailed studies on its exact molecular targets and pathways are ongoing.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(3-ethoxy-4-hydroxyphenyl)methylidene]octadecanohydrazide
- N’-[(3-ethoxy-4-hydroxyphenyl)methylidene]hexadecanohydrazide
Uniqueness
SALOR-INT L388084-1EA is unique due to its specific molecular structure, which provides distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H38N2O3 |
|---|---|
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]tetradecanamide |
InChI |
InChI=1S/C23H38N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-23(27)25-24-19-20-16-17-21(26)22(18-20)28-4-2/h16-19,26H,3-15H2,1-2H3,(H,25,27)/b24-19+ |
Clave InChI |
LPJHSNYKICHMLW-LYBHJNIJSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)O)OCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Tert-butylphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020934.png)
![[4-bromo-2-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12020935.png)

![ethyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12020944.png)
![4-({[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B12020949.png)

![N'-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide](/img/structure/B12020962.png)
![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12020972.png)

![[1-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12020987.png)
![(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12020989.png)



